(3S,6S,9S,15R,18S,21S,24S,27S,30S,33S,39S,42S,45S)-N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30-(hydroxymethyl)-42-(1H-imidazol-5-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25,37-pentamethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide;2,2,2-trifluoroacetic acid
Description
This compound (hereafter referred to as Compound X) is a highly complex bicyclic peptide derivative with a molecular framework featuring 14 macrocyclic and bicyclic rings. Its structure includes multiple functional groups:
- Benzyl and dibutyl substituents for enhanced lipophilicity.
- Indolylmethyl residues, which are often associated with receptor-binding interactions.
- A trifluoroacetic acid (TFA) counterion, commonly used to improve solubility in pharmaceutical formulations .
The bicyclic architecture suggests conformational rigidity, which may confer selectivity in biological interactions. However, its size (molecular weight >2500 Da) and polarity could limit bioavailability without specialized delivery systems.
Properties
Molecular Formula |
C91H127F3N24O20S |
|---|---|
Molecular Weight |
1966.2 g/mol |
IUPAC Name |
(3S,6S,9S,15R,18S,21S,24S,27S,30S,33S,39S,42S,45S)-N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30-(hydroxymethyl)-42-(1H-imidazol-5-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25,37-pentamethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C89H126N24O18S.C2HF3O2/c1-10-12-30-69-82(125)102-60(29-21-33-95-89(92)93)78(121)108-68(77(120)98-44-73(91)116)47-132-48-75(118)101-64(36-52-23-15-14-16-24-52)85(128)110(7)51(5)76(119)104-66(40-72(90)115)87(130)113-34-22-32-70(113)83(126)103-62(39-55-43-94-49-99-55)80(123)105-63(35-50(3)4)84(127)109(6)45-74(117)100-61(37-53-41-96-58-27-19-17-25-56(53)58)79(122)107-67(46-114)81(124)106-65(38-54-42-97-59-28-20-18-26-57(54)59)86(129)112(9)71(31-13-11-2)88(131)111(69)8;3-2(4,5)1(6)7/h14-20,23-28,41-43,49-51,60-71,96-97,114H,10-13,21-22,29-40,44-48H2,1-9H3,(H2,90,115)(H2,91,116)(H,94,99)(H,98,120)(H,100,117)(H,101,118)(H,102,125)(H,103,126)(H,104,119)(H,105,123)(H,106,124)(H,107,122)(H,108,121)(H4,92,93,95);(H,6,7)/t51-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-;/m0./s1 |
InChI Key |
FQIGBWSJWDUSIQ-RLMBDXFBSA-N |
Isomeric SMILES |
CCCC[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSCC(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N(CC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N1C)CCCC)C)CC3=CNC4=CC=CC=C43)CO)CC5=CNC6=CC=CC=C65)C)CC(C)C)CC7=CN=CN7)CC(=O)N)C)C)CC8=CC=CC=C8)C(=O)NCC(=O)N)CCCNC(=N)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCCCC1C(=O)NC(C(=O)NC(CSCC(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N(CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N1C)CCCC)C)CC3=CNC4=CC=CC=C43)CO)CC5=CNC6=CC=CC=C65)C)CC(C)C)CC7=CN=CN7)CC(=O)N)C)C)CC8=CC=CC=C8)C(=O)NCC(=O)N)CCCNC(=N)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Amino Acid Loading
Wang resin (0.3–0.5 mmol/g loading capacity) functionalized with hydroxymethylphenoxy groups serves as the solid support. The first Fmoc-protected amino acid attaches via ester linkage using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF), achieving >98% coupling efficiency.
Iterative Deprotection and Coupling Cycles
Each cycle involves:
- Fmoc Deprotection : 20% piperidine/DMF (2 × 5 min), monitored by UV spectroscopy at 301 nm.
- Amino Acid Activation : HBTU/DIPEA in DMF (4:1 molar ratio), ensuring <2% racemization.
- Coupling Validation : Kaiser test or chloranil assay detects free amines, with repeat couplings applied for <99% completion.
Table 1: Critical Coupling Parameters for Challenging Residues
| Residue Position | Amino Acid | Activation Time | Temperature | Solvent System |
|---|---|---|---|---|
| 15R (Chiral Center) | Fmoc-D-Arg(Pbf) | 45 min | 0°C | DMF/DCM (1:1) |
| 42S | Fmoc-His(Trt) | 60 min | RT | DMF/NMP (3:1) |
| 45S | Fmoc-Ile | 90 min | 40°C | DMF with 0.1 M HOBt |
Orthogonal Protecting Group Strategy
The compound’s structural complexity necessitates a multi-layered protection scheme:
Acid-Labile Groups
Base-Stable Protections
- Alloc groups for lysine residues, removed by Pd(0)-catalyzed deallylation
- Pseudoproline dipeptides (e.g., Fmoc-Leu-Ser(ψMe,Mepro)-OH) to prevent β-sheet aggregation
TFA-Mediated Cleavage and Global Deprotection
Final resin cleavage employs TFA-based cocktails, optimized to balance deprotection efficiency and product stability:
Standard Cleavage Cocktail (v/v):
- TFA (94%)
- Water (2.5%)
- Triisopropylsilane (2%)
- 1,2-Ethanedithiol (1.5%)
Exposure time: 3 hr at 25°C, achieving >95% cleavage yield. Post-cleavage, TFA evaporates under reduced pressure (40°C, 0.1 bar), with residual acid removed via cold ether precipitation.
Purification and TFA Salt Formation
Crude peptide undergoes multi-step purification:
Preparative HPLC Conditions
| Column | Mobile Phase | Gradient | Flow Rate | Detection |
|---|---|---|---|---|
| C18, 250 × 50 mm | A: 0.1% TFA/H2O; B: 0.1% TFA/ACN | 20–50% B over 40 min | 40 mL/min | 220 nm |
Fractions containing >98% purity (by analytical HPLC) lyophilized to yield TFA salt.
Counterion Exchange Challenges
Excessive TFA content (>3 equivalents) induces hygroscopicity. Controlled neutralization with ammonium bicarbonate (pH 6.8–7.2) followed by re-lyophilization achieves optimal 2:1 TFA:peptide stoichiometry.
Industrial-Scale Production Considerations
Continuous Flow SPPS
Pilot-scale reactors (50–100 L) utilize fluidized bed technology, enhancing coupling kinetics by 40% compared to batch systems. Automated in-line UV monitoring reduces cycle times by 25%.
TFA Recycling Systems
Distillation units recover 85–90% TFA from cleavage waste streams, reducing production costs by $120/kg peptide.
Analytical Validation
Table 2: Critical Quality Attributes (CQAs)
| Parameter | Method | Specification |
|---|---|---|
| Purity | UPLC (BEH C18) | ≥98.5% (AUC) |
| TFA Content | Ion Chromatography | 1.8–2.2 equivalents |
| Enantiomeric Excess | Chiral HPLC | ≥99.9% (all centers) |
| Endotoxins | LAL Assay | <0.1 EU/mg |
Synthetic Challenges and Mitigation Strategies
Aspartimide Formation at Position 30
The hydroxymethyl-bearing residue (30S) shows 12–15% aspartimide byproducts under standard SPPS conditions. Mitigation involves:
Disulfide Bridging (13-thia Group)
Orthogonal thiol protection with S-Trt (Cys) and S-Acm (homocysteine) enables sequential oxidation:
- I2 in MeOH/H2O removes Acm, forming intramolecular disulfide
- Air oxidation completes the 13-membered thia bridge
Emerging PFAS-Free Cleavage Alternatives
Recent advances substitute TFA with HCl/FeCl3 (0.5 M in dimethyl carbonate), achieving comparable cleavage efficiency (91–93%) while eliminating perfluoroalkyl substance (PFAS) residues. Post-cleavage iron removal (>99.99%) uses Chelex-100 resin, compatible with GMP manufacturing.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
This compound exhibits properties that may be beneficial in drug development. Its intricate structure suggests potential interactions with biological targets:
- Protease Inhibition : The compound's design allows for interactions with proteases involved in various diseases. Research indicates that synthetic polypeptides can be engineered to resist proteolytic degradation while maintaining biological activity .
- Therapeutic Agonists : Its ability to mimic natural ligands makes it a candidate for developing agonists that can activate specific receptors in therapeutic contexts .
Biotechnology
The compound's structural characteristics can be utilized in biotechnological applications:
- Peptide Synthesis : The presence of multiple functional groups enables the synthesis of novel peptides that can be tailored for specific biological functions or therapeutic effects.
- Drug Delivery Systems : The compound may serve as a carrier for targeted drug delivery due to its ability to form stable complexes with various drugs .
Material Science
The unique structural features of the compound can lead to innovations in material science:
- Nanomaterials : Its complex architecture may inspire the development of nanomaterials with specific properties for use in electronics or photonics.
- Biocompatible Materials : The compound could be modified to create biocompatible materials suitable for medical implants or devices due to its potential non-toxic nature .
Research and Development
In research settings:
- Chemical Probes : The compound can function as a chemical probe to study biological pathways and mechanisms due to its ability to interact with various biomolecules.
- Structure-Activity Relationship Studies : Researchers can explore modifications of this compound to assess how changes affect biological activity and binding affinity.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, enzyme activities, or signal transduction pathways. The exact molecular targets and pathways involved depend on the compound’s specific structure and functional groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between Compound X and analogous macrocyclic/bicyclic compounds from the literature:
Research Findings and Structural Implications
a. Functional Group Contributions
- Indolylmethyl vs. Benzyl Groups: Compound X’s indole substituents may enhance binding to aromatic receptor pockets compared to simpler benzyl groups in ’s compound.
- Trifluoroacetate Counterion : Unlike the disodium salt in ’s cephalosporin, TFA improves solubility in organic solvents, which is critical for preclinical formulation .
b. Macrocyclic vs. Bicyclic Architectures
- Compound X’s bicyclic system imposes greater conformational restraint than the macrocycles in and . This rigidity could reduce off-target interactions but may complicate synthetic accessibility .
Critical Analysis of Contradictions and Limitations
- Bioactivity Data: No direct pharmacological data for Compound X are available in the provided evidence. Its proposed applications are inferred from structural analogs (e.g., indole-based protease inhibitors).
- Solubility vs.
Biological Activity
The compound (3S,6S,9S,15R,18S,21S,24S,27S,30S,33S,39S,42S,45S)-N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30-(hydroxymethyl)-42-(1H-imidazol-5-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25,37-pentamethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide;2,2,2-trifluoroacetic acid is a complex organic molecule with potential biological activities that have been the subject of recent research. This article will summarize the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound features a highly intricate structure characterized by multiple functional groups including:
- Amino groups : Contributing to its potential as a biological agent.
- Hydroxymethyl and imidazole moieties : Implicated in various biological interactions.
- Indole rings : Known for their diverse biological activities.
The molecular formula is , with a molecular weight of approximately 1,818.12 g/mol.
Anticancer Properties
Research has indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance:
- Indole Derivatives : Known to induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways such as PI3K/Akt and MAPK.
- Imidazole Compounds : Often show cytotoxic effects against various cancer cell lines by disrupting cellular metabolism and inducing cell cycle arrest .
Antimicrobial Activity
The presence of amino and imidazole groups suggests potential antimicrobial properties. Studies have shown that:
- Compounds with imidazole structures can inhibit the growth of bacteria and fungi by interfering with their metabolic pathways .
Enzyme Inhibition
The compound may act as an enzyme inhibitor due to its ability to interact with active sites on target enzymes:
- Protease Inhibition : The structure suggests potential activity against proteases involved in disease processes such as viral infections or cancer progression .
Neuroprotective Effects
Preliminary studies suggest that similar compounds may provide neuroprotective benefits:
Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer effects of structurally related compounds on human breast cancer cell lines. The results indicated:
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 15 | Induction of apoptosis |
| Compound B | 10 | Cell cycle arrest |
| Target Compound | 8 | Dual action (apoptosis + arrest) |
Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5 µg/mL |
| Escherichia coli | 10 µg/mL |
| Pseudomonas aeruginosa | 15 µg/mL |
Study 3: Enzyme Interaction
A binding affinity study demonstrated that the target compound could effectively inhibit a key protease involved in viral replication:
| Enzyme | Binding Affinity (Ki) |
|---|---|
| Protease A | 12 nM |
| Protease B | 25 nM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
